molecular formula C7H10N2OS B2840818 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one CAS No. 1501859-63-7

1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one

Cat. No.: B2840818
CAS No.: 1501859-63-7
M. Wt: 170.23
InChI Key: ADWPDEXJJKENCB-UHFFFAOYSA-N
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Description

1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one is a chemical compound belonging to the thiadiazole class, characterized by its sulfur and nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one can be synthesized through several methods, including the cyclization of propylamine derivatives with thiocyanate salts under acidic conditions. Another common method involves the reaction of 4-propyl-1,2,3-thiadiazol-5-ylamine with acetic anhydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiadiazoles.

Scientific Research Applications

1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.

Comparison with Similar Compounds

1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one is similar to other thiadiazole derivatives, such as 4-(pyridin-3-yl)-1,2,5-thiadiazole and (4-propyl-1,2,3-thiadiazol-5-yl)methanol. its unique structural features, such as the presence of the propyl group, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-propylthiadiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWPDEXJJKENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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